4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide
Description
This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a (2E)-3-phenylprop-2-en-1-ylidene group at position 5 (Z-configuration) and a butanamide chain terminating in a 4-sulfamoylphenyl moiety. The sulfamoyl group (-SO₂NH₂) at the para position of the phenyl ring introduces hydrogen-bonding capabilities and polarizability, which may influence solubility and receptor binding .
Properties
Molecular Formula |
C22H21N3O5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C22H21N3O5S2/c23-32(29,30)18-13-11-17(12-14-18)24-20(26)10-5-15-25-21(27)19(31-22(25)28)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11-14H,5,10,15H2,(H,24,26)(H2,23,29,30)/b8-4+,19-9- |
InChI Key |
OCTFKILEBYHLNE-DURWOYGOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorosulfonic acid, ammonia gas, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of 4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds:
Key Observations
Core Modifications: The thiazolidin-2,4-dione core in the target compound is common in analogues with antidiabetic and anti-inflammatory activities . Thiazolidin-2-imine derivatives () exhibit distinct reactivity due to the imine group, which may enhance metal coordination or nucleophilic attack susceptibility .
Substituent Effects :
- The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound introduces extended conjugation compared to simpler benzylidene substituents (e.g., ). This could enhance π-π stacking with aromatic residues in enzyme active sites .
- The 4-sulfamoylphenyl group distinguishes the target compound from analogues with electron-donating substituents (e.g., methoxy in or ethoxy in ). Sulfamoyl groups improve hydrophilicity and may mimic natural sulfonamide enzyme inhibitors .
Synthetic Accessibility: Most analogues are synthesized via Knoevenagel condensation (aldehyde + thiazolidinone) followed by amidation or sulfonylation (). Piperidine or acetic acid catalysis is common for condensation . Coupling reagents like EDC/HOBt () or pyridine-mediated sulfonylation () are employed for amide/sulfonamide formation .
Pharmacological Implications
- Antibacterial Activity: Sulfonamide-thiazolidinone hybrids (e.g., ) show efficacy against Gram-positive bacteria via carbonic anhydrase inhibition .
- Anticancer Potential: Propenylidene-substituted thiazolidinones () exhibit cytotoxicity, possibly through tubulin polymerization inhibition .
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